molecular formula C5H7Br B075223 1-Bromocyclopent-1-ene CAS No. 1192-04-7

1-Bromocyclopent-1-ene

Cat. No. B075223
CAS RN: 1192-04-7
M. Wt: 147.01 g/mol
InChI Key: XNHUZSZMXSLTQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentene derivatives, including 1-Bromocyclopent-1-ene, involves various strategies, among them photocatalytic processes for 1,7-enyne bicyclizations with α-bromo diethyl malonate, establishing an efficient and practical method for the synthesis of various cyclopentene derivatives under mild conditions (Gao et al., 2016).

Molecular Structure Analysis

The molecular structure of related bromocyclopentene derivatives has been investigated through spectroscopic and computational studies. These studies include vibrational spectroscopy and theoretical calculations to understand the structural dynamics and electronic properties of the compounds (Renjith et al., 2014).

Chemical Reactions and Properties

1-Bromocyclopent-1-ene undergoes various chemical reactions, showcasing its reactivity and versatility in organic synthesis. Notable reactions include regio- and chemoselective bromination, where depending on the brominating reagent and the nature of the solvent, the bromine atom can be introduced at different positions on the cyclopentene ring, leading to the synthesis of important intermediates for further organic transformations (Shirinian et al., 2012).

Scientific Research Applications

  • Bromination Reactions and Theoretical Investigation :

    • Bromination of 1-cyclopent-1-en-1-ylbenzene and subsequent reactions led to the production of various brominated compounds, with a comparison of experimental results with theoretical predictions based on different computational methods (Ceylan, 2003).
  • Regio- and Chemoselective Bromination :

    • The study of bromination of 2,3-diarylcyclopent-2-en-1-ones under various conditions showed the introduction of bromine atoms at different positions, useful in the synthesis of bromo-substituted compounds, which are important in organic synthesis (Shirinian et al., 2012).
  • Sequential O-H/C-H Bond Insertion :

    • Development of a sequential O-H/C-H bond functionalization of phenols initiated by gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes, leading to the efficient production of (2-bromocyclopent-2-en-1-yl)phenols under mild conditions (Speck, Karaghiosoff & Magauer, 2015).
  • Synthesis of Novel Precursors :

    • Application in the synthesis of functionalized 7-X-7,8-dihydrocalicenes and 7-(chloromethyl)-7,8-dihydrocalicene, suggesting its utility in creating novel organic compounds (Al-Dulayymi, Li & Neuenschwander, 2000).
  • Polarographic Study in Graft Modification of Butyl Rubber :

    • A method for quantitative determination of 1-vinylcyclohex-4-ene in reaction media during copolymerization, indicating its application in material science and polymer chemistry (Sadykh-Zade et al., 1973).
  • Gold-Catalyzed Synthesis of Cyclopentenones :

    • A Au-catalyzed method to afford 2-bromocyclopent-2-en-1-ones, highlighting its role in synthesizing complex organic molecules with broad scope and diastereoselectivities (Wang, Zarca, Gong & Zhang, 2016).

Safety And Hazards

1-Bromocyclopent-1-ene is classified as a flammable liquid and vapor (H226), and it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHUZSZMXSLTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449971
Record name 1-bromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclopent-1-ene

CAS RN

1192-04-7
Record name 1-bromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromocyclopent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Hupe, I Marek, P Knochel - Organic Letters, 2002 - ACS Publications
… Thus, 1-bromocyclopent-1-ene (11) was treated with t-BuLi (2.0 equiv, −78 C). After 30 min, B(OMe) 3 (1.5 equiv) was added and the reaction mixture was stirred overnight at room …
Number of citations: 89 pubs.acs.org
J An, X Zhou, Y Zhang, Z Ye, Q Guo, H Song… - Organic Chemistry …, 2023 - pubs.rsc.org
… As shown in Scheme 2a, coupling of 1-bromocyclopent-1-ene 4 and 2a under standard reaction conditions afforded only traces of 5 (eqn (1)), while the reaction of β-bromo ester 6 with …
Number of citations: 0 pubs.rsc.org
S Wiesler, MA Bau, T Niepel, SL Younas… - European Journal of …, 2019 - Wiley Online Library
An efficient double addition of substituted alkenylmagnesium bromides to bis‐Weinreb amides has been developed, giving α,ω‐bis‐enones that are building blocks for certain drugs …

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